2-chloro-N-(3,5-dichloro-4-quinolin-3-ylsulfanylphenyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a quinoline moiety, and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Quinoline Thioether: The quinoline moiety is first synthesized and then reacted with a thiol to form the quinolinylthio group.
Halogenation: The phenyl ring is subjected to chlorination to introduce the 3,5-dichloro substituents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated phenyl ring with a sulfonyl chloride derivative.
Final Coupling: The quinolinylthio group is coupled with the chlorinated phenyl sulfonamide under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.
Coupling Reactions: The quinoline moiety can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.
Reducing Agents: For reduction reactions, agents like sodium borohydride or lithium aluminum hydride are common.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation could lead to sulfone formation.
Scientific Research Applications
2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide has several research applications:
Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to its complex structure and functional groups.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, while the sulfonamide group could inhibit enzymes by mimicking natural substrates. The halogen substitutions may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[3,5-dichloro-4-(quinolinylthio)phenyl]benzenesulfonamide: Similar structure but lacks the trifluoromethyl group.
N-[3,5-dichloro-4-(quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide: Similar but without the 2-chloro substitution.
Uniqueness
The presence of both the trifluoromethyl group and the quinolinylthio moiety in 2-chloro-N-[3,5-dichloro-4-(3-quinolinylthio)phenyl]-4-(trifluoromethyl)benzenesulfonamide makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in terms of potency and selectivity.
Properties
Molecular Formula |
C22H12Cl3F3N2O2S2 |
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Molecular Weight |
563.8 g/mol |
IUPAC Name |
2-chloro-N-(3,5-dichloro-4-quinolin-3-ylsulfanylphenyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C22H12Cl3F3N2O2S2/c23-16-8-13(22(26,27)28)5-6-20(16)34(31,32)30-14-9-17(24)21(18(25)10-14)33-15-7-12-3-1-2-4-19(12)29-11-15/h1-11,30H |
InChI Key |
RZDCVXDYKNXBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)SC3=C(C=C(C=C3Cl)NS(=O)(=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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